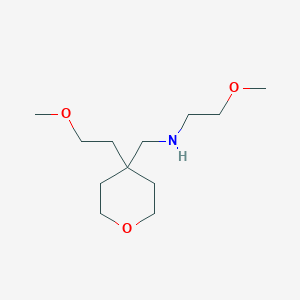

2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2h-pyran-4-yl)methyl)ethan-1-amine

Beschreibung

This compound features a tetrahydropyran (THP) core substituted at the 4-position with a 2-methoxyethyl group. A methylene bridge connects the THP ring to a secondary amine, which is further substituted with a 2-methoxyethyl chain. The structure combines lipophilic (THP, methylene) and hydrophilic (methoxy) elements, making it a candidate for diverse biological interactions.

Eigenschaften

Molekularformel |

C12H25NO3 |

|---|---|

Molekulargewicht |

231.33 g/mol |

IUPAC-Name |

2-methoxy-N-[[4-(2-methoxyethyl)oxan-4-yl]methyl]ethanamine |

InChI |

InChI=1S/C12H25NO3/c1-14-7-3-12(4-8-16-9-5-12)11-13-6-10-15-2/h13H,3-11H2,1-2H3 |

InChI-Schlüssel |

MTTFRJLQZIIWMK-UHFFFAOYSA-N |

Kanonische SMILES |

COCCC1(CCOCC1)CNCCOC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine typically involves multiple steps. One common approach is to start with the preparation of the tetrahydropyran ring, followed by the introduction of the methoxyethyl group. The final step involves the formation of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as distillation or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form simpler amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-N-((4-(2-methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Modifications: Substituents on the Tetrahydropyran Ring

Compound A : 2-Methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine (CAS 1247197-13-2)

- Key Difference : Lacks the 2-methoxyethyl substituent on the THP ring (replaced by a simple methyl group).

- Biological activity may differ due to altered electronic effects .

Compound B : N-((4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl)methyl)ethanamine (CAS 1485959-63-4)

Amine Group Modifications

Compound C : N-(2-Methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine

- Key Difference : Replaces the methylene-linked ethylamine with a piperidin-4-amine group.

- Impact : The piperidine ring introduces rigidity and additional basicity. This structural change could enhance binding to targets requiring specific spatial arrangements, such as G-protein-coupled receptors .

Compound D : N-Methyltetrahydro-2H-pyran-4-amine (CAS 220641-87-2)

Functional Group Comparisons

Methoxyethyl vs. Ethyl Substituents

- Example: highlights that [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibits superior fungal histone deacetylase (HDAC) inhibition compared to non-methoxy analogs.

- Rationale : Methoxy groups enhance hydrogen bonding and electron-donating effects, improving ligand-receptor interactions. This suggests that the target compound’s dual methoxyethyl groups could confer similar advantages .

Structure-Activity Relationship (SAR) Insights

- Hydrophilicity : Methoxy groups increase solubility in aqueous environments, critical for bioavailability. Compounds lacking these groups (e.g., Compound A, D) may exhibit poorer pharmacokinetics.

- Steric Effects : Bulky substituents on the THP ring (e.g., 2-methoxyethyl in the target compound) may hinder binding to flat enzymatic pockets but enhance selectivity for larger active sites.

- Electronic Effects : Electron-rich methoxy groups can stabilize charge-transfer interactions, as observed in HDAC inhibitors () .

Data Table: Key Structural and Hypothetical Properties

| Compound Name | Molecular Weight | Key Substituents | Hypothetical LogP | Potential Bioactivity |

|---|---|---|---|---|

| Target Compound | ~287.38 g/mol | THP-4-(2-methoxyethyl), 2-methoxyethylamine | 1.8 | Antifungal, HDAC inhibition |

| Compound A (CAS 1247197-13-2) | ~215.29 g/mol | THP-4-methyl, 2-methoxyethylamine | 2.1 | Reduced solubility, weaker HDAC binding |

| Compound B (CAS 1485959-63-4) | ~244.35 g/mol | THP-4-(2-methoxyethyl), ethylamine | 2.4 | Lower potency due to lack of methoxy |

| Compound C (Piperidine analog) | ~256.38 g/mol | THP-4-(2-methoxyethyl), piperidin-4-amine | 1.5 | Enhanced rigidity, GPCR targeting |

| Compound D (CAS 220641-87-2) | ~115.17 g/mol | THP-4-methyl, methylamine | 1.2 | Limited bioactivity |

Note: LogP values estimated using fragment-based methods; bioactivity inferred from structural analogs in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.